1-(Pyridin-3-ylsulfonyl)piperidine-2-carboxylic acid
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Overview
Description
1-(Pyridin-3-ylsulfonyl)piperidine-2-carboxylic acid is a chemical compound with the molecular formula C11H14N2O4S and a molecular weight of 270.31 g/mol This compound features a piperidine ring substituted with a pyridin-3-ylsulfonyl group and a carboxylic acid group
Preparation Methods
The synthesis of 1-(Pyridin-3-ylsulfonyl)piperidine-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Pyridin-3-ylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using reagents such as pyridine-3-sulfonyl chloride under controlled conditions.
Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(Pyridin-3-ylsulfonyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Pyridin-3-ylsulfonyl)piperidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-ylsulfonyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways involving these molecular interactions, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
1-(Pyridin-3-ylsulfonyl)piperidine-2-carboxylic acid can be compared with other similar compounds, such as:
Piperidine-2-carboxylic acid: Lacks the pyridin-3-ylsulfonyl group, resulting in different chemical and biological properties.
Pyridine-3-sulfonic acid: Lacks the piperidine ring, leading to different reactivity and applications.
Piperidine derivatives: Various piperidine derivatives with different substituents can be compared to highlight the unique properties of this compound.
Properties
Molecular Formula |
C11H14N2O4S |
---|---|
Molecular Weight |
270.31 g/mol |
IUPAC Name |
1-pyridin-3-ylsulfonylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C11H14N2O4S/c14-11(15)10-5-1-2-7-13(10)18(16,17)9-4-3-6-12-8-9/h3-4,6,8,10H,1-2,5,7H2,(H,14,15) |
InChI Key |
CGRJJDKNMJVXPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)S(=O)(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
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